(3-Bromo-4,5-Dimethoxyphenyl)Methanol
Overview
Description
“(3-Bromo-4,5-Dimethoxyphenyl)Methanol” is a chemical compound with the linear formula C9H11BrO3 . It is also known as "Benzenemethanol, 3,4-dimethoxy-" .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in several studies . For instance, one study described the alkylation reactions of (2-bromo-4,5-dimethoxyphenyl)methanol with substituted benzenes, which produced new diaryl methanes . The targeted bromophenol derivatives were synthesized via the O-Me demethylation of diaryl methanes with BBr3 .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string COC1=CC(CO)=CC(Br)=C1OC . The InChI representation is 1S/C9H11BrO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4,11H,5H2,1-2H3 .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Biologically Active Compounds : A study by Akbaba et al. (2010) detailed the synthesis of a natural product starting from (3-bromo-4,5-dimethoxyphenyl)methanol, emphasizing its utility in creating biologically active compounds (Akbaba et al., 2010).
Carbonic Anhydrase Inhibitory Properties : Balaydın et al. (2012) synthesized derivatives of this compound and tested their inhibition of human carbonic anhydrase, suggesting potential medical applications in treating conditions like glaucoma and epilepsy (Balaydın et al., 2012).
Chemical Synthesis and Methodology
Optimization of Bromination Methods : The research by Xu Yong-nan (2012) focused on optimizing the bromination of aromatic ethers, which is relevant for the efficient synthesis of compounds like this compound (Xu Yong-nan, 2012).
Selective Demethylation in Bromination : Çetinkaya et al. (2011) explored the selective O-demethylation in the bromination of compounds related to this compound, highlighting its importance in creating specific bromophenol derivatives (Çetinkaya et al., 2011).
Antioxidant and Enzyme Inhibition Properties
Antioxidant Properties : Another study by Balaydın et al. (2010) synthesized bromophenol derivatives from bis(3,4-dimethoxyphenyl)methanone and evaluated their antioxidant properties, indicating the potential of this compound derivatives in this field (Balaydın et al., 2010).
Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase : The research by Oztaskin et al. (2022) synthesized new bromophenol derivatives and tested their inhibition effects on enzymes such as carbonic anhydrase and acetylcholinesterase, suggesting potential therapeutic applications (Oztaskin et al., 2022).
properties
IUPAC Name |
(3-bromo-4,5-dimethoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4,11H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEVAYJQNWVYDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474159 | |
Record name | (3-Bromo-4,5-Dimethoxyphenyl)Methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52783-74-1 | |
Record name | (3-Bromo-4,5-Dimethoxyphenyl)Methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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